molecular formula C15H11F3O B12847569 1-[2'-(Trifluoromethyl)[1,1'-biphenyl]-2-yl] ethanone

1-[2'-(Trifluoromethyl)[1,1'-biphenyl]-2-yl] ethanone

Cat. No.: B12847569
M. Wt: 264.24 g/mol
InChI Key: OPJWAMGFUROXDD-UHFFFAOYSA-N
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Description

1-[2'-(Trifluoromethyl)[1,1'-biphenyl]-2-yl] ethanone is a biphenyl-derived acetophenone analog featuring a trifluoromethyl (-CF₃) substituent at the 2'-position of the biphenyl scaffold and an acetyl group at the 2-position. The trifluoromethyl group imparts strong electron-withdrawing effects, enhancing thermal stability and lipophilicity.

Properties

Molecular Formula

C15H11F3O

Molecular Weight

264.24 g/mol

IUPAC Name

1-[2-[2-(trifluoromethyl)phenyl]phenyl]ethanone

InChI

InChI=1S/C15H11F3O/c1-10(19)11-6-2-3-7-12(11)13-8-4-5-9-14(13)15(16,17)18/h2-9H,1H3

InChI Key

OPJWAMGFUROXDD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=CC=C1C2=CC=CC=C2C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2’-(Trifluoromethyl)[1,1’-biphenyl]-2-yl] ethanone typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of 2-(trifluoromethyl)benzoyl chloride with biphenyl in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride .

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common practices .

Mechanism of Action

The mechanism of action of 1-[2’-(Trifluoromethyl)[1,1’-biphenyl]-2-yl] ethanone involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in enzymes and receptors. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .

Comparison with Similar Compounds

Structural and Substituent Variations

Key analogs vary in substituents (e.g., -F, -NO₂, -CH₃, -OCH₃, -OH) at the biphenyl ring positions. These modifications influence physicochemical properties, reactivity, and applications.

Table 1: Comparative Analysis of Biphenyl Ethanone Derivatives
Substituent Position Molecular Formula Molecular Weight logP Boiling Point (°C) Key Properties References
-CF₃ 2' C₁₅H₁₁F₃O 264.25 ~4.2* ~330* Strong EWG, high lipophilicity -
-F 2' C₁₄H₁₁FO 214.23 3.695 319.3 Moderate EWG, lower steric bulk
-NO₂ 2' C₁₄H₁₁NO₃ 241.24 ~3.8* - Strong EWG, meta-directing
-CH₃ 4' C₁₅H₁₄O 210.28 ~3.1* - Electron-donating, enhances solubility
-OCH₃ 4' C₁₅H₁₄O₂ 226.27 ~2.5* - Resonance EDG, polarizable
-OH 3 C₁₄H₁₂O₂ 212.25 ~2.8* - Hydrogen bonding, acidic

*Estimated values based on substituent trends.

Physicochemical Properties

  • Lipophilicity (logP): The trifluoromethyl derivative exhibits the highest logP (~4.2), making it more lipophilic than analogs with -F (3.695) or -OH (2.8). This property enhances membrane permeability in drug design .
  • Boiling Point: The 2'-fluoro analog (319.3°C) has a lower boiling point than the trifluoromethyl derivative (~330°C estimated), reflecting the latter’s higher molecular weight and dipole interactions .

Biological Activity

1-[2'-(Trifluoromethyl)[1,1'-biphenyl]-2-yl] ethanone, also known as AKOS BH-1878, is a compound with the molecular formula C15H11F3O and a molecular weight of 264.24 g/mol. The compound has garnered attention in various fields of research due to its unique structural features and potential biological activities.

  • Molecular Formula : C15H11F3O
  • Molecular Weight : 264.24 g/mol
  • CAS Number : [specific CAS number not provided in the search results]

Biological Activity Overview

The biological activity of 1-[2'-(Trifluoromethyl)[1,1'-biphenyl]-2-yl] ethanone has been investigated in various studies, focusing on its potential as an anti-cancer agent and its effects on viral infections.

Anticancer Activity

Recent studies have indicated that compounds with similar structures to 1-[2'-(Trifluoromethyl)[1,1'-biphenyl]-2-yl] ethanone exhibit significant anticancer properties. For instance, derivatives of quinoxaline have shown promising results against various cancer cell lines:

CompoundCell LineIC50 (µg/mL)
Quinoxaline derivativeHCT-1161.9
Quinoxaline derivativeMCF-72.3
Doxorubicin (reference)HCT-1163.23

These findings suggest that the trifluoromethyl group may enhance the compound's biological activity by increasing lipophilicity and altering interaction dynamics with biological targets .

Antiviral Activity

In addition to its anticancer properties, there is emerging evidence that compounds similar to 1-[2'-(Trifluoromethyl)[1,1'-biphenyl]-2-yl] ethanone may have antiviral effects. A study highlighted the importance of structural modifications in enhancing the efficacy of antiviral agents against flavivirus infections. While specific data on this compound was not detailed in the search results, its structural analogs have been shown to inhibit viral proteases effectively.

Case Studies

Several case studies illustrate the potential applications of this compound:

  • Case Study on Anticancer Efficacy :
    • A study evaluated a series of trifluoromethyl-substituted compounds for their anticancer activity against various human cancer cell lines. The results indicated that modifications at the phenyl ring significantly influenced cytotoxicity, with some compounds achieving IC50 values in the low micromolar range.
  • Case Study on Antiviral Properties :
    • In vitro assays demonstrated that certain derivatives exhibited significant inhibition of viral replication in Zika virus models. The presence of electron-withdrawing groups like trifluoromethyl was crucial for enhancing antiviral activity.

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